
2,3-Dihydroxy-2-methylbutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxy-2-methylbutanedioic acid can be achieved through various synthetic routes. One common method involves the hydroxylation of 2-methylbutanedioic acid using specific reagents and catalysts under controlled conditions. The reaction typically requires a hydroxylating agent such as hydrogen peroxide or a peracid, and a catalyst like osmium tetroxide or potassium permanganate. The reaction is carried out in an appropriate solvent, often under mild temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, advanced catalysts, and efficient separation techniques to isolate the desired product. The industrial methods are designed to be scalable and environmentally friendly, ensuring sustainable production .
化学反応の分析
Types of Reactions
2,3-Dihydroxy-2-methylbutanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium dichromate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Water, ethanol, acetone
Catalysts: Osmium tetroxide, potassium permanganate
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound .
科学的研究の応用
2,3-Dihydroxy-2-methylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential, including its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2,3-dihydroxy-2-methylbutanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptor molecules. It may also participate in redox reactions, influencing cellular redox states and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
2,3-Dihydroxybutanedioic acid:
2,3-Dihydroxy-2-methylbutanoic acid: A closely related compound with similar functional groups but different structural arrangement
Uniqueness
2,3-Dihydroxy-2-methylbutanedioic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
特性
分子式 |
C5H8O6 |
|---|---|
分子量 |
164.11 g/mol |
IUPAC名 |
2,3-dihydroxy-2-methylbutanedioic acid |
InChI |
InChI=1S/C5H8O6/c1-5(11,4(9)10)2(6)3(7)8/h2,6,11H,1H3,(H,7,8)(H,9,10) |
InChIキー |
SUDDXMSROFLAQH-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride](/img/structure/B13581427.png)
![N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide](/img/structure/B13581441.png)

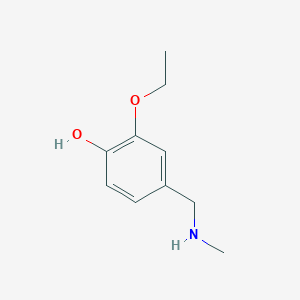


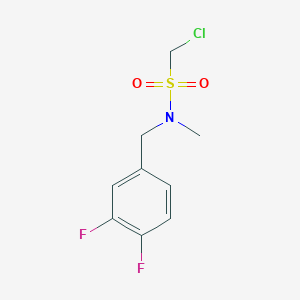
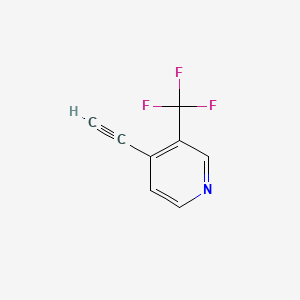

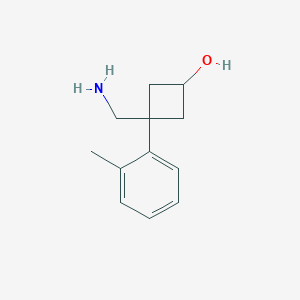
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)
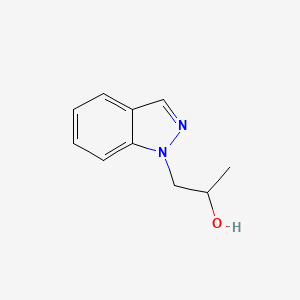
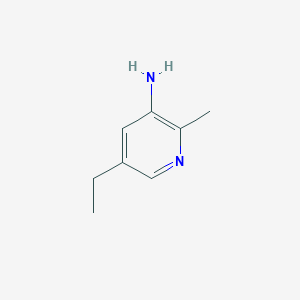
![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)
